2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid is a compound belonging to the benzothiadiazine class, characterized by its unique bicyclic structure that incorporates both sulfur and nitrogen atoms. This compound has gained attention for its potential biological activity, particularly as a glycine antagonist at the N-methyl-D-aspartate receptor, which is crucial in neuropharmacology. Its structure includes a carboxylic acid functional group that enhances its solubility and reactivity in various chemical processes.
The compound can be classified under the following categories:
Research indicates that derivatives of this compound exhibit significant pharmacological properties, making them of interest in medicinal chemistry .
The synthesis of 2H-1,2,4-benzothiadiazine-1,1-dioxide-3-carboxylic acid can be accomplished through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. The use of catalysts like scandium(III) has been reported to improve efficiency in asymmetric synthesis .
The molecular structure of 2H-1,2,4-benzothiadiazine-1,1-dioxide-3-carboxylic acid features:
The molecular formula is , with a molecular weight of approximately 218.21 g/mol. The compound's structural representation highlights its planar configuration and potential for hydrogen bonding due to the carboxylic acid group.
The chemical reactivity of 2H-1,2,4-benzothiadiazine-1,1-dioxide-3-carboxylic acid includes:
These reactions are often facilitated by the presence of bases or acids as catalysts, and specific solvents are chosen based on solubility requirements.
The mechanism of action for 2H-1,2,4-benzothiadiazine-1,1-dioxide-3-carboxylic acid primarily involves its interaction with the N-methyl-D-aspartate receptor as a glycine antagonist. This action is believed to modulate excitatory neurotransmission in the central nervous system.
Upon binding to the receptor site:
Studies have shown that derivatives of this compound exhibit varying degrees of antagonistic activity against glycine receptors, indicating potential therapeutic applications in neurodegenerative diseases .
Relevant data include melting points and solubility parameters which are crucial for practical applications in pharmaceuticals.
2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid and its derivatives are being explored for various scientific uses:
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in clinical applications .
The benzothiadiazine scaffold emerged prominently in the mid-20th century with the patenting of synthetic routes to 1,2,4-benzothiadiazine-1,1-dioxide derivatives. US Patent 3,345,365 (1967) documented foundational synthetic methods using ortho-sulfamylaniline precursors reacted with orthoesters under elevated temperatures (80-100°C). This yielded crystalline solids with demonstrated antihypertensive effects in mammal studies. Key intermediates like 2-sulfamyl-4-chloroaniline enabled systematic exploration of C3-alkyl substituents (methyl, ethyl, propyl) and benzenoid ring modifications (halogens, trifluoromethyl) [3].
Early pharmacological characterization revealed that 3-alkyl substituted derivatives (e.g., 3-methyl-7-chloro-1,2,4-benzothiadiazine-1,1-dioxide) exhibited significant blood pressure-lowering effects. This discovery spurred extensive structure-activity relationship (SAR) studies, particularly focusing on:
Table 1: Early Benzothiadiazine Derivatives from US3345365A
Compound Name | Substituents | Melting Point (°C) | Key Synthetic Route |
---|---|---|---|
3-methyl-7-chloro-1,2,4-benzothiadiazine-1,1-dioxide | 3-CH₃, 7-Cl | 267–269 (dec) | Orthoester (methyl orthoformate) |
3-ethyl-7-chloro-1,2,4-benzothiadiazine-1,1-dioxide | 3-C₂H₅, 7-Cl | 267–269 | Orthoester (ethyl orthopropionate) |
3-isopropyl-7-bromo-1,2,4-benzothiadiazine-1,1-dioxide | 3-i-C₃H₇, 7-Br | Not reported | Orthoester (ethyl orthoisobutyrate) |
3-methyl-6,7-dichloro-1,2,4-benzothiadiazine-1,1-dioxide | 3-CH₃, 6-Cl, 7-Cl | 296–298 | Thiourea/benzyl chloride pathway |
The core structure comprises a bicyclic system featuring:
Table 2: Nomenclature Systems for Benzothiadiazine Derivatives
System | Compound Example | IUPAC Name | Key Identifier | |
---|---|---|---|---|
Hantzsch-Widman | 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid | 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 1,1-dioxide | Position-specific oxidation state | |
CAS Registry | CID 198367 | 1,1-Dioxo-2H-1λ⁶,2,4-benzothiadiazine-3-carboxylic acid | Lambda notation for hypervalent S | |
Pharmaceutical | Derivative of Piroxicam core | 4-Hydroxy-2-methyl-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | Functional group orientation | [1] [5] |
The carboxylic acid at C3 acts as a hydrogen-bond donor/acceptor, influencing crystallization behavior and salt formation. X-ray studies of analogues reveal nearly coplanar ring systems with characteristic S-N (1.64 Å) and S-C (1.77 Å) bond lengths confirming the sulfonamide nature. The S-dioxide group creates a polarized region facilitating electrostatic interactions in biological environments [1] [5].
This scaffold demonstrates exceptional versatility in drug discovery:
Table 3: Therapeutic Targets of Benzothiadiazine-Based Compounds
Biological Target | Compound Class | Activity | Example Structure | |
---|---|---|---|---|
Focal Adhesion Kinase (FAK) | Pyrazolo[4,3-c][1,2]benzothiazines | IC₅₀ = 0.64 μM (enzymatic) | N-(4-tert-butylbenzyl)-1,5-dimethyl derivative | |
NorA Efflux Pump (S. aureus) | Pyrazolo[3,4-c][1,2]benzothiazine 5,5-dioxides | Multidrug resistance reversal | Analog 281 | |
Calpain I | 1,2-Benzothiazine-3-carboxamide 1,1-dioxides | Protease inhibition | Structural analogs of Piroxicam | |
Oxidative Stress Pathways | N′-arylmethylidene acetohydrazide derivatives | Antioxidant activity | Compound 276 | [5] |
Modern applications include HCV NS5B polymerase inhibition through benzothiadiazine analogues (e.g., compound 123, EC₅₀ = 0.006 μM against genotype 1b) that bind the enzyme’s palm domain. The carboxylic acid functionality enables salt formation with basic amines, enhancing aqueous solubility for formulation development. Recent synthetic advances employ ultrasonic irradiation and microwave assistance to construct pyrazolo[3,4-c]benzothiazine cores in high yields under mild conditions [4] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7